Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 325.2 g/mol. This compound features a cyclohexane ring substituted with a carboxylic acid and a bromophenyl group, contributing to its unique chemical properties and potential applications in various scientific fields.
Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be classified as an organic compound, specifically an aromatic carboxylic acid due to the presence of the carboxylic acid functional group attached to an aromatic ring. Its structural complexity places it within the category of substituted cyclohexanes.
The synthesis of cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions, including acylation and cyclization processes.
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity. Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure successful progression through each synthetic step.
The structural formula of cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid reveals a cyclohexane ring with two significant substituents: a carboxylic acid group (-COOH) and a 3-bromophenyl group (-C6H4Br). The configuration at the cyclohexane ring is crucial for its biological activity.
The compound's structural details can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C15H17BrO3 |
Molecular Weight | 325.2 g/mol |
CAS Number | 735275-56-6 |
SMILES | C1CCCCC1C(=O)CC(C2=CC(=C(C=C2)Br)C(=O)O) |
Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
Each reaction requires careful control of reaction conditions (temperature, solvent, catalysts) to maximize yield and selectivity for desired products.
The mechanism of action for cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is primarily relevant in biological contexts where it may interact with specific enzymes or receptors.
Research into its mechanism often employs techniques such as molecular docking studies or enzyme kinetics assays to elucidate how it affects biological systems.
Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is expected to exhibit the following physical properties:
Chemical properties include:
Relevant data from experimental studies would provide more precise characterizations.
Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0